Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester
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Overview
Description
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a pyrrole ring and a pyrazine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole and pyrazine derivatives. The process typically includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired imidazo[1,5-a]pyrazine compound.
Chemical Reactions Analysis
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and receptors involved in various cellular processes. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways that regulate cell growth and proliferation . Additionally, its antimicrobial and antiviral activities may result from its interaction with microbial enzymes and proteins, interfering with their function and replication .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine: Both compounds share a similar imidazo core structure, but differ in their ring systems and substituents.
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit a range of biological activities.
Imidazo[1,2-a]pyrazine: This compound acts as a versatile scaffold in organic synthesis and drug development, similar to Imidazo[1,5-a]pyrazine derivatives.
Properties
Molecular Formula |
C21H26N4O3 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2-(3-pyrrol-1-ylphenyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C21H26N4O3/c1-21(2,3)28-20(27)23-11-12-24-18(14-23)15-25(19(24)26)17-8-6-7-16(13-17)22-9-4-5-10-22/h4-10,13,18H,11-12,14-15H2,1-3H3 |
InChI Key |
MLKIUAGQZXNREO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC=CC(=C3)N4C=CC=C4 |
Origin of Product |
United States |
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